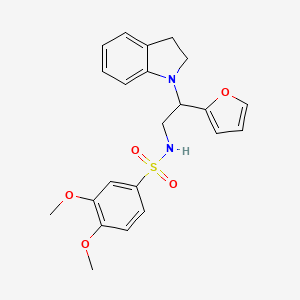

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a combination of furan, indole, and sulfonamide functional groups

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-27-21-10-9-17(14-22(21)28-2)30(25,26)23-15-19(20-8-5-13-29-20)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNDHEAMGHSZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Indole attachment: The indole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Sulfonamide formation:

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological pathways involving sulfonamides.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and indole moieties could facilitate binding to specific molecular targets, while the sulfonamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

N-(2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Lacks the indole moiety.

N-(2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Lacks the furan moiety.

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide: Lacks the methoxy groups.

Uniqueness

The combination of furan, indole, and sulfonamide groups in N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide makes it unique, potentially offering a distinct set of chemical and biological properties compared to its analogs.

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure that combines furan, indoline, and sulfonamide moieties. The synthesis typically involves several steps:

- Formation of the Furan Ring: Synthesized via cyclization of 1,4-dicarbonyl compounds.

- Indoline Synthesis: Achieved through the reduction of indole.

- Coupling Reaction: The furan and indoline components are coupled using a halogenated ethyl compound under basic conditions.

- Final Amidation: Involves reacting the intermediate with sulfonamide derivatives.

This synthetic pathway allows for the generation of various derivatives by modifying substituents on the furan or indoline rings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through:

- Inhibition of Tyrosinase Activity: This is crucial in melanin biosynthesis and has implications in skin cancer treatments. In vitro assays demonstrated significant inhibition of tyrosinase activity with IC50 values comparable to standard inhibitors like kojic acid .

- Cell Viability Assays: In B16F10 melanoma cells, treatment with the compound showed no cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile while maintaining efficacy against cancer cell proliferation .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Interaction: The compound likely interacts with key enzymes involved in metabolic pathways, modulating their activity through competitive inhibition or allosteric effects.

- Molecular Docking Studies: Computational analyses suggest that the compound can bind effectively to target sites on enzymes like tyrosinase, influencing their catalytic functions .

Case Study: Inhibition of Tyrosinase

A study focused on the inhibitory effects of similar compounds on mushroom tyrosinase revealed that certain structural modifications significantly enhance inhibitory potency. For example, compounds with additional hydroxyl groups exhibited stronger inhibition compared to those without such modifications . This highlights the importance of structural optimization in enhancing biological activity.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 8 | 0.0433 (monophenolase) | Mixed inhibition |

| Kojic Acid | 19.97 (monophenolase) | Competitive inhibition |

Cell Viability in Cancer Models

In assessing the viability of B16F10 cells treated with various concentrations of this compound:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 98 |

| 5 | 95 |

| 10 | 92 |

| 20 | 90 |

These results indicate that even at higher concentrations, the compound does not adversely affect cell viability while still exerting its inhibitory effects on tyrosinase.

5. Conclusion and Future Directions

This compound presents a promising candidate for further research due to its multifaceted biological activities. Future studies should focus on:

- In Vivo Studies: To evaluate the therapeutic potential and safety profile in animal models.

- Structural Modifications: To enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amine-containing intermediates. For this compound, critical steps include:

- Selection of starting materials : Use of 3,4-dimethoxybenzenesulfonyl chloride and a furan-indoline-ethylamine intermediate.

- Protection/deprotection strategies : Protecting reactive groups (e.g., indoline NH) to avoid side reactions during sulfonamide bond formation.

- Solvent and temperature optimization : Ethanol or THF under reflux (60–80°C) for 6–8 hours may enhance reaction efficiency .

- Characterization : Confirm structure via - and -NMR to verify sulfonamide linkage, furan, and indoline moieties .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy : -NMR identifies protons on the furan (δ 6.2–7.4 ppm), indoline (δ 3.0–4.5 ppm for ethylenic protons), and methoxy groups (δ 3.8–4.0 ppm). -NMR confirms sulfonamide carbonyl (δ 165–170 ppm) and aromatic carbons .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z).

- X-ray crystallography : Resolves stereochemical ambiguities in the indoline-furan-ethyl backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Dose-response validation : Ensure consistent dosing in in vitro (e.g., IC) and in vivo (e.g., xenograft models) assays. For example, reports anti-tumor activity in mice using 60–90 mg/kg doses, which can guide testing protocols .

- Off-target profiling : Use kinase or receptor panels to identify non-specific interactions that may explain variability.

- Batch purity analysis : LC-MS or HPLC to rule out impurities (>95% purity recommended) .

Q. What strategies optimize reaction conditions to improve yield without compromising purity?

- Methodological Answer :

- Catalyst screening : Use triethylamine (NEt) or DMAP to accelerate sulfonamide bond formation .

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol facilitates crystallization .

- Temperature gradients : Stepwise heating (e.g., 50°C → reflux) minimizes decomposition of heat-sensitive indoline groups .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Map the sulfonamide group to ATP-binding pockets (e.g., kinases) or receptor active sites (e.g., GPCRs).

- Pharmacophore modeling : Highlight critical features like the furan ring’s π-π stacking potential or methoxy groups’ hydrogen-bonding capacity.

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize in vitro testing .

Q. What analytical approaches address discrepancies between NMR and crystallographic data?

- Methodological Answer :

- Dynamic NMR studies : Probe conformational flexibility (e.g., indoline ring flipping) that may cause NMR signal broadening but not appear in static crystal structures .

- DFT calculations : Compare experimental -NMR shifts with theoretical values to validate crystallographic data .

- Polymorph screening : Test recrystallization in different solvents (e.g., DMSO vs. ethanol) to isolate dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.